molecular formula C15H11NO2 B14345723 Ethenyl 9H-carbazole-9-carboxylate CAS No. 104911-58-2

Ethenyl 9H-carbazole-9-carboxylate

Cat. No.: B14345723
CAS No.: 104911-58-2
M. Wt: 237.25 g/mol
InChI Key: UXIUBWNRMWAZHN-UHFFFAOYSA-N
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Description

9H-Carbazole-9-carboxylic acid vinyl ester is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability . These properties make them valuable in various scientific and industrial applications, including organic electronics, photovoltaics, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-9-carboxylic acid vinyl ester typically involves the esterification of 9H-Carbazole-9-carboxylic acid with vinyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of 9H-Carbazole-9-carboxylic acid vinyl ester can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 9H-Carbazole-9-carboxylic acid vinyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 9H-Carbazole-9-carboxylic acid vinyl ester is largely dependent on its chemical structure. The vinyl ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then interact with various molecular targets. The carbazole moiety is known for its ability to participate in π-π stacking interactions and hydrogen bonding, which can influence its binding to biological targets .

Comparison with Similar Compounds

    9H-Carbazole-9-carboxylic acid: This compound is similar in structure but lacks the vinyl ester group.

    9H-Carbazole-9-carboxylic acid methyl ester: This compound has a methyl ester group instead of a vinyl ester group.

Uniqueness: 9H-Carbazole-9-carboxylic acid vinyl ester is unique due to the presence of the vinyl ester group, which imparts different reactivity compared to other carbazole derivatives. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .

Properties

CAS No.

104911-58-2

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

ethenyl carbazole-9-carboxylate

InChI

InChI=1S/C15H11NO2/c1-2-18-15(17)16-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h2-10H,1H2

InChI Key

UXIUBWNRMWAZHN-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)N1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

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